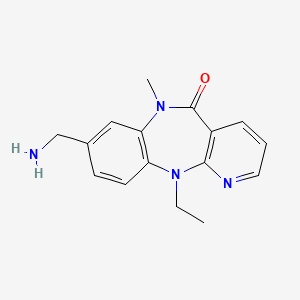

8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the pyrido-benzodiazepinone class, characterized by a fused pyridine-benzodiazepine core. Its structure includes an aminoethyl substituent at position 8, an ethyl group at the N11 position, and a methyl group at the N6 position.

Preparation Methods

The synthesis of 8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyrido Ring: This step involves the cyclization of appropriate precursors to form the pyrido ring.

Introduction of the Benzodiazepine Ring: The benzodiazepine ring is introduced through a series of condensation reactions.

Functional Group Modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound. Common reagents include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential therapeutic effects, including its use as an anxiolytic or anticonvulsant.

Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.

Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction can modulate neurotransmitter release and neuronal excitability, leading to its potential therapeutic effects. The pathways involved may include modulation of ion channels and receptor signaling cascades.

Comparison with Similar Compounds

Structural Analogues

Core Structure Variations

- Lead Compound (5a): 6,11-Dihydro-11-ethyl-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazepinone Key Difference: Lacks the 8-aminoethyl group. Significance: Selected as a lead structure due to synthetic accessibility and promising activity in early studies .

- Olanzapine: 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine Key Difference: Replaces the pyridine ring with a thiophene ring and includes a piperazinyl group. Application: Approved antipsychotic with dopaminergic and serotonergic receptor antagonism .

- Rispenzepine: 11-(1-Methylnipecotoyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one Key Difference: Features a bulky nipecotoyl substituent at N11. Note: Structural complexity may influence pharmacokinetic properties .

Substituent-Driven Variations

11-Benzyl-6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (CAS 132686-97-6)

11-Ethyl-2-fluoro-6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (CAS 133626-74-1)

Physicochemical Properties

*Estimated based on structural similarity. The aminoethyl group may improve aqueous solubility compared to non-polar substituents.

Research and Development Insights

- Comparative Challenges: Solubility: Aminoethyl may improve solubility over methyl or benzyl groups but could introduce formulation challenges due to polarity . Metabolism: Fluorinated analogues (e.g., CAS 133626-74-1) show how halogenation mitigates rapid hepatic clearance, a consideration for the target compound’s design .

Biological Activity

8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one (CAS Number: 133626-80-9) is a compound that belongs to the benzodiazepine class of pharmaceuticals. This compound has garnered interest due to its potential biological activities, particularly its neuroprotective and antioxidant properties. This article delves into its biological activity, supported by relevant research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O |

| Molecular Weight | 282.34 g/mol |

| Density | 1.21 g/cm³ |

| Boiling Point | 512.7 °C at 760 mmHg |

| Flash Point | 263.8 °C |

| LogP | 2.6293 |

Antioxidant Properties

Research indicates that compounds within the benzodiazepine class, including 8-aminoethyl derivatives, exhibit significant antioxidant activity. A study evaluating a series of 1,5-benzodiazepin-2(3H)-ones demonstrated that these compounds showed low cytotoxicity while effectively reducing oxidative stress markers in human neuroblastoma SH-SY5Y cells. Notably, certain derivatives demonstrated neuroprotective effects against oxidative stress induced by hydrogen peroxide (H₂O₂), with reductions in reactive oxygen species (ROS) and improvements in mitochondrial membrane potential observed in treated cells .

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted through in vitro studies. Specific derivatives have shown efficacy in protecting neuronal cells from damage caused by mitochondrial dysfunction and oxidative stress, which are critical factors in neurodegenerative diseases such as Parkinson’s disease. The compounds exhibited a marked reduction in lipid peroxidation levels and enhanced intracellular glutathione levels, indicating their role in cellular protection mechanisms .

Cytotoxicity and Safety Profile

The safety profile of this compound is promising. In comparative studies against known antioxidants like curcumin, the benzodiazepine derivatives displayed lower cytotoxicity in human hepatoma HepG2 cell lines while maintaining antioxidant efficacy . This suggests a favorable therapeutic index for potential clinical applications.

The mechanism by which this compound exerts its biological effects appears to involve modulation of oxidative stress pathways. The compound's ability to reduce ROS levels and improve mitochondrial function aligns with mechanisms commonly associated with neuroprotection and antioxidant activity .

Study on Neuroprotective Activity

A notable case study involved the evaluation of various benzodiazepine derivatives for their neuroprotective capabilities. Among these, the compound demonstrated significant protective effects against H₂O₂-induced oxidative stress in SH-SY5Y cells. The treatment led to reduced apoptosis and lower caspase-3 activation levels compared to untreated controls .

Clinical Implications

The findings suggest that this compound could be explored further for therapeutic applications in treating neurodegenerative conditions characterized by oxidative stress and mitochondrial dysfunction.

Q & A

Q. Basic: What are the established synthetic routes for this compound, and what critical reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves multi-step heterocyclic condensation and functionalization. Key steps include:

- Cyclization : Using formic acid or formamide to form the pyridobenzodiazepine core, as demonstrated in analogous pyrido-benzodiazepine syntheses .

- Aminoethylation : Introducing the aminoethyl group via nucleophilic substitution under anhydrous conditions to avoid hydrolysis .

- Purification : Chromatography with ammonium acetate buffer (pH 6.5) to isolate the product while maintaining stability .

Critical factors include temperature control (<60°C to prevent decomposition) and stoichiometric precision for alkylation steps.

Q. Basic: What spectroscopic and crystallographic methods are used to confirm its structural identity?

Methodological Answer:

- X-ray crystallography : Resolves bond angles and dihedral distortions in the pyrido-benzodiazepine core. For example, crystal structures of related compounds reveal planar benzodiazepine rings with deviations <5° in the pyridine moiety .

- NMR : 1H and 13C NMR verify substituent positions. The N11-ethyl group shows characteristic triplet signals at δ 1.2–1.4 ppm, while the pyridine protons resonate at δ 8.1–8.3 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected within 2 ppm error) .

Q. Advanced: How can researchers resolve contradictions in pharmacological data between this compound and its structural analogs?

Methodological Answer:

- Comparative binding assays : Use radioligand displacement studies (e.g., 3H-flunitrazepam for GABAA receptor affinity) to quantify differences in Ki values. Ensure uniform assay conditions (pH 7.4, 25°C) to minimize variability .

- Molecular docking : Compare binding poses using homology models of target receptors. For example, the aminoethyl group may sterically hinder interactions in certain isoforms, explaining reduced efficacy vs. AF-DX 116 analogs .

- Meta-analysis : Aggregate data from multiple studies, applying statistical weighting to account for methodological differences (e.g., cell line vs. tissue-based assays) .

Q. Basic: What chromatographic and spectroscopic techniques are recommended for purity validation?

Methodological Answer:

- HPLC : Use a C18 column with gradient elution (acetonitrile/0.1% TFA in water). Monitor UV absorption at 254 nm; purity >98% is achievable with retention time consistency (±0.2 min) .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) percentages should deviate <0.4% from theoretical values .

- FT-IR : Confirm absence of carbonyl impurities (e.g., unreacted ketone intermediates) by verifying the lactam C=O stretch at 1680–1700 cm−1 .

Q. Advanced: How can synthetic yields be optimized while minimizing by-product formation?

Methodological Answer:

- Stepwise monitoring : Use TLC or in-situ IR to track reaction progress. For example, premature quenching of the alkylation step can leave unreacted intermediates .

- Catalyst screening : Test Lewis acids (e.g., TiCl4) to accelerate cyclization. In one study, titanium tetrachloride reduced reaction time from 24h to 6h, improving yield from 52% to 69% .

- By-product isolation : Characterize side products (e.g., dimeric adducts) via preparative HPLC. Adjust molar ratios (e.g., 1.2:1 amine:electrophile) to suppress undesired pathways .

Q. Advanced: What strategies are effective for designing comparative studies with structurally related benzodiazepines?

Methodological Answer:

- Structural clustering : Group analogs by substituent position (e.g., N6-methyl vs. N6-ethyl) to assess steric effects on receptor binding .

- Pharmacokinetic profiling : Compare metabolic stability using liver microsome assays (e.g., t1/2 in human hepatocytes). The N11-ethyl group may enhance CYP3A4 resistance vs. methyl derivatives .

- Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to quantify efficacy differences in functional assays (e.g., GABA currents in patch-clamp studies) .

Q. Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

- Storage : Maintain under argon at –20°C in amber vials to prevent photodegradation. Desiccate to avoid hygroscopic decomposition .

- Handling : Use gloveboxes for air-sensitive steps (e.g., alkylation). Toxicity screening (e.g., Ames test) is recommended before in vivo studies .

Q. Advanced: How can computational methods predict this compound’s reactivity in novel reaction environments?

Methodological Answer:

- DFT calculations : Model transition states for key reactions (e.g., lactam formation). B3LYP/6-31G(d) level theory predicts activation energies within ±3 kcal/mol of experimental data .

- Solvent effect simulations : COSMO-RS models can optimize solvent selection (e.g., DMF vs. THF) for solubility and reaction rate .

- Machine learning : Train models on existing benzodiazepine synthesis data to predict optimal conditions (e.g., temperature, catalyst) for new derivatives .

Properties

CAS No. |

133626-80-9 |

|---|---|

Molecular Formula |

C16H18N4O |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

8-(aminomethyl)-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |

InChI |

InChI=1S/C16H18N4O/c1-3-20-13-7-6-11(10-17)9-14(13)19(2)16(21)12-5-4-8-18-15(12)20/h4-9H,3,10,17H2,1-2H3 |

InChI Key |

SZGWHRPEDQDLTG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CN)N(C(=O)C3=C1N=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.